1-{[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide
Description
1-{[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is a piperidine-piperazine hybrid compound characterized by a carboxamide group at the 4-position of the piperidine ring and a 2-methoxyphenyl-substituted piperazine moiety linked via an acetyl group. The carboxamide group may enhance solubility and hydrogen-bonding interactions, influencing bioavailability and target binding .
Properties
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-26-17-5-3-2-4-16(17)22-12-10-21(11-13-22)14-18(24)23-8-6-15(7-9-23)19(20)25/h2-5,15H,6-14H2,1H3,(H2,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXUJPFAYQHJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Pharmacological and Computational Insights
- Receptor Affinity : The 2-methoxyphenylpiperazine moiety is critical for serotonin (5-HT₁A) and dopamine D₂ receptor interactions, as seen in antipsychotic derivatives (). Substitution at the phenyl ring (e.g., 2,3-dichloro in ) enhances potency but may increase catalepsy risk .
- QSAR Studies : Electron affinity (EA) and lipophilicity are key descriptors for anti-dopaminergic activity. The target compound’s carboxamide group likely improves EA compared to ester or carboxylic acid analogs (e.g., ND-5 in ) .
Critical Analysis of Divergent Findings
- Antibacterial vs. Antipsychotic Activity : While ND-5 () is antibacterial, structurally similar biphenyl-piperazine derivatives () show antipsychotic activity, highlighting substituent-dependent functional divergence.
- Catalepsy Risk: 2-Methoxyphenyl substitution reduces catalepsy in antipsychotics (), but fluoroquinolone derivatives () lack CNS side effects due to distinct targets.
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